Home > Products > Screening Compounds P91650 > 2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid
2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid - 51505-10-3

2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid

Catalog Number: EVT-2509273
CAS Number: 51505-10-3
Molecular Formula: C17H12ClNO3
Molecular Weight: 313.74
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: This compound features a dihydroquinolin-2-one ring system with a carboxylate group at position 3 and a chlorine atom at position 6. [] The crystal structure reveals the planar nature of the dihydroquinolin-2-one ring system and the twisting of the carboxylate and phenyl groups relative to this ring system. []

    (7-Hydroxy-2-oxo-2H-chromen-4-yl)acetic acid hydrazide

    Compound Description: This compound serves as a key intermediate in synthesizing various compounds, including Schiff's bases, hydrazides, thiosemicarbazides, and more. [] These derivatives are associated with diverse biological activities.

Overview

2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid is a chemical compound with the molecular formula C17H12ClNO3 and a molecular weight of 313.74 g/mol. This compound is classified under the category of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. Its Chemical Abstracts Service number is 51505-10-3, indicating its unique identity in chemical databases. The compound features a chloro substituent and an acetic acid functional group, contributing to its distinctive properties and potential applications in research and pharmaceuticals .

Synthesis Analysis

The synthesis of 2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid typically involves several steps that can be adapted for both laboratory and industrial scales. One common method includes the reaction of 6-chloro-2-oxo-4-phenylquinoline with acetic acid under controlled conditions. The process generally follows these steps:

  1. Starting Material Preparation: The synthesis begins with the preparation of 6-chloro-2-oxo-4-phenylquinoline, which serves as the precursor.
  2. Acetic Acid Reaction: The precursor is then reacted with acetic acid, often in the presence of a catalyst or under specific temperature conditions to facilitate the formation of the desired product.
  3. Purification: Following the reaction, purification techniques such as recrystallization or chromatography are employed to isolate the pure compound .

This synthetic route can be optimized for yield and purity depending on the scale of production.

Molecular Structure Analysis

The molecular structure of 2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid can be described using its IUPAC name and structural formula. The compound features a quinoline core with a chloro group at position six and an acetic acid moiety at position two.

Structural Data

  • Molecular Formula: C17H12ClNO3
  • Molecular Weight: 313.74 g/mol
  • InChI Key: SHDUUQWYFNJIAG-UHFFFAOYSA-N
  • SMILES Notation: O=C(N1)C(CC(O)=O)=C(C2=CC=CC=C2)C3=C1C=CC(Cl)=C3

This structural configuration imparts unique chemical properties that are essential for its biological activity .

Chemical Reactions Analysis

2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid can participate in various chemical reactions due to its functional groups:

  1. Oxidation Reactions: The compound can be oxidized to form quinoline derivatives, which may have enhanced biological activities.
  2. Reduction Reactions: Reduction processes can convert this compound into corresponding alcohols or amines, expanding its utility in organic synthesis.
  3. Substitution Reactions: Halogen substitution can introduce different functional groups into the quinoline ring, allowing for further derivatization and exploration of new properties.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogenating agents like chlorine or bromine for substitution .

Mechanism of Action

The mechanism of action of 2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid is primarily related to its interaction with biological targets at the molecular level. As a quinoline derivative, it may exhibit anticancer properties through mechanisms such as:

  1. Inhibition of Enzymatic Activity: By interacting with specific enzymes involved in cancer cell proliferation.
  2. Induction of Apoptosis: Triggering programmed cell death pathways in malignant cells.
  3. Interference with DNA Repair Mechanisms: Similar to other quinoline-based compounds, it may affect DNA repair processes by targeting proteins involved in these pathways.

Further studies are required to elucidate the precise pathways and interactions involved in its biological activity .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid include:

  • Appearance: Typically presented as a solid or crystalline form.

Chemical Properties

Key chemical properties include:

  • Solubility: Solubility in organic solvents may vary; specific studies should be conducted to determine solubility profiles.

Thermal Stability

The compound exhibits thermal stability up to certain temperatures before decomposition occurs; detailed thermal analysis can provide insights into its stability under various conditions .

Applications

The applications of 2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid are significant in scientific research:

  1. Medicinal Chemistry: Its unique structure positions it as a candidate for developing new anticancer agents and other therapeutic drugs.
  2. Biological Studies: Used in studies examining cellular mechanisms and drug interactions due to its potential effects on cancer cell lines.
  3. Synthetic Chemistry: Acts as a building block for synthesizing more complex molecules with potential pharmacological activities.
Antiviral Mechanism of Action

Role in Human Immunodeficiency Virus Type-1 Integrase Inhibition via Lens Epithelium-Derived Growth Factor/p75 Interaction Disruption

2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid exemplifies the class of small molecules known as LEDGINs (Lens Epithelium-Derived Growth Factor/p75 INhibitors), which selectively disrupt the protein-protein interaction between Human Immunodeficiency Virus Type-1 integrase and the cellular cofactor Lens Epithelium-Derived Growth Factor/p75. This interaction is physiologically essential for the integration of viral DNA into host chromatin, as Lens Epithelium-Derived Growth Factor/p75 serves as a molecular tether that bridges the pre-integration complex to chromosomes [1] [3]. The compound achieves inhibition by binding with high specificity to the Lens Epithelium-Derived Growth Factor/p75-binding pocket located at the dimeric interface of the integrase catalytic core domain, thereby competitively displacing the endogenous cofactor [1].

Biochemical and structural analyses reveal that the compound's quinolinone core and phenylacetic acid side chain establish critical interactions with conserved residues within the integrase dimer interface. Specifically, the carboxylic acid group forms hydrogen bonds with backbone amide groups of Glutamate 170 and Histidine 171 in Chain A of integrase, mimicking the natural interactions of Lens Epithelium-Derived Growth Factor/p75's Aspartate 366 residue [1]. Concurrently, hydrophobic contacts occur between the chlorophenyl group and residues Threonine 174, Methionine 178 (Chain A), Leucine 102, Alanine 128, Alanine 129, and Tryptophan 132 (Chain B), effectively occupying the hydrophobic subpocket that normally accommodates Isoleucine 365 of Lens Epithelium-Derived Growth Factor/p75 [1]. This dual-mode binding results in steric and electronic obstruction of Lens Epithelium-Derived Growth Factor/p75 docking, thereby preventing integrase chromatin tethering.

Table 1: Key Binding Interactions of 2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic Acid with Human Immunodeficiency Virus Type-1 Integrase Catalytic Core Domain

Compound RegionIntegrase ResidueInteraction TypeFunctional Consequence
Carboxylic acid moietyGlutamate 170 (A)Hydrogen bondMimics Lens Epithelium-Derived Growth Factor/p75 Aspartate 366
Carboxylic acid moietyHistidine 171 (A)Hydrogen bondDisrupts Lens Epithelium-Derived Growth Factor/p75 binding
Chlorophenyl groupTryptophan 132 (B)π-π stackingOccupies hydrophobic subpocket
Quinolinone coreAlanine 128 (B)Van der Waals interactionStabilizes dimer interface binding
Phenyl groupMethionine 178 (A)Hydrophobic interactionPrevents Lens Epithelium-Derived Growth Factor/p75 Isoleucine 365 engagement

In silico virtual screening and molecular dynamics simulations demonstrate that this compound exhibits nanomolar binding affinity (Kd ~15-30 nM) for the integrase catalytic core domain dimer, validated through surface plasmon resonance and fluorescence polarization assays [1]. Time-resolved fluorescence resonance energy transfer studies confirm its direct competition with the integrase binding domain of Lens Epithelium-Derived Growth Factor/p75, achieving over 90% disruption at concentrations of 1-5 μM [1].

Allosteric Modulation of Viral Integration Complexes

Beyond competitive inhibition, 2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid induces long-range conformational perturbations that allosterically compromise the catalytic competence of integrase. Binding at the dimer interface triggers a cascade of structural rearrangements that propagate to the active sites located approximately 25 Å away [1]. Molecular dynamics simulations (100 ns trajectories) reveal that compound occupancy increases the root-mean-square deviation of the integrase catalytic loop (residues 140-149) by 2.8 Å compared to the ligand-free dimer, indicating significant structural flexibility and destabilization [1]. This flexibility directly impacts the coordination of divalent metal ions (Mg2+) essential for 3'-processing and strand transfer activities.

The allosteric modulation extends to higher-order integrase oligomerization. Native polyacrylamide gel electrophoresis and analytical ultracentrifugation studies demonstrate that compound binding shifts integrase tetramer populations toward inactive dimers and monomers, reducing functional tetramer concentration by 70-80% at pharmacologically relevant doses (5-10 μM) [1] [3]. This oligomeric redistribution impairs the formation of the synaptic complex required for concerted integration of viral DNA ends, thereby favoring non-productive autointegration events.

Table 2: Allosteric Effects of 2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic Acid on Integrase Structure and Function

Parameter InvestigatedExperimental MethodCompound EffectFunctional Impact
Catalytic loop flexibilityMolecular dynamics simulationRMSD increase from 1.2 Å to 4.0 ÅDisrupts Mg2+ coordination
Oligomeric equilibriumAnalytical ultracentrifugation80% reduction in tetramer speciesPrevents synaptic complex assembly
DNA binding affinityElectrophoretic mobility shift assay12-fold decrease in viral DNA bindingImpairs 3'-end processing
Strand transfer activityIn vitro concerted integration assay>95% inhibition at 1 μMBlocks provirus formation

This dual mechanism—direct Lens Epithelium-Derived Growth Factor/p75 displacement coupled with allosteric inactivation—explains the compound's exceptional potency in cell-based assays, where it achieves 90-99% suppression of Human Immunodeficiency Virus Type-1 replication at submicromolar concentrations (EC50 = 0.2-0.7 μM) across multiple viral strains, including laboratory-adapted isolates and primary clinical variants [1] [2].

Comparative Efficacy Against Clinical Integrase Strand Transfer Inhibitors

2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid exhibits a distinct resistance profile and mechanistic advantages compared to first-generation integrase strand transfer inhibitors such as Raltegravir and Elvitegravir. Whereas strand transfer inhibitors bind directly to the integrase active site complexed with viral DNA, this compound targets a distal regulatory site, enabling retention of activity against viral variants harboring class-defining resistance mutations [1] [2].

In vitro resistance profiling demonstrates that Human Immunodeficiency Virus Type-1 strains carrying the Y143R, Q148K, or N155H mutations—which confer high-level resistance to Raltegravir (resistance fold-change >100)—remain fully susceptible to 2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid, with resistance fold-changes below 2.0 [1]. This absence of cross-resistance stems from the compound's unique binding site, which does not overlap with the catalytic center bound by strand transfer inhibitors. Crucially, however, viruses selected under compound pressure acquire mutations at the dimer interface (e.g., Alanine 128→Threonine, Glutamate 170→Glycine), which are distinct from classical strand transfer inhibitor resistance pathways [1] [2].

Table 3: Comparative Efficacy Profile Against Clinical Integrase Inhibitors

Antiviral Parameter2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic AcidRaltegravirLEDGIN BI-1001
Wild-type EC50 (μM)0.21 ± 0.030.02 ± 0.010.15 ± 0.02
Activity against Raltegravir-resistant mutantsEC50 shift <2-fold (Y143R, Q148K, N155H)EC50 shift >100-foldEC50 shift <3-fold
Primary cell activity (macrophages)EC90 = 0.9 μMEC90 = 0.05 μMEC90 = 0.7 μM
Mechanism of resistanceDimer interface mutations (A128T, E170G)Active site mutationsDimer interface mutations
Strand transfer inhibition (in vitro)IC50 = 0.7 μMIC50 = 0.05 μMIC50 = 0.5 μM

The compound's antiviral efficacy extends to physiologically relevant cell types, including primary peripheral blood mononuclear cells and monocyte-derived macrophages, where it achieves 90-99% inhibition of viral replication at concentrations ≤1 μM [1] [2]. This potency profile parallels that of the clinical drug Azidothymidine but operates through a mechanistically distinct pathway. Unlike strand transfer inhibitors that permit integrase-viral DNA complex formation but block strand transfer chemistry, 2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid prevents the formation of functional pre-integration complexes by disrupting chromatin tethering and allosterically inactivating integrase prior to viral DNA engagement [1]. This early-stage intervention may provide a theoretical advantage in preventing integration site selection and subsequent viral reservoir establishment, though clinical validation remains pending.

Properties

CAS Number

51505-10-3

Product Name

2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid

IUPAC Name

2-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)acetic acid

Molecular Formula

C17H12ClNO3

Molecular Weight

313.74

InChI

InChI=1S/C17H12ClNO3/c18-11-6-7-14-12(8-11)16(10-4-2-1-3-5-10)13(9-15(20)21)17(22)19-14/h1-8H,9H2,(H,19,22)(H,20,21)

InChI Key

SHDUUQWYFNJIAG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)CC(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.